molecular formula C20H21N3NaO5S2 B14800643 N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)

N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)

Cat. No.: B14800643
M. Wt: 470.5 g/mol
InChI Key: KWEZDHRITXQXIL-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium) is a complex organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium) typically involves multi-step organic reactions. The process may start with the acetylation of 2,4,6-trimethylphenol, followed by the introduction of the thiophene and isoxazole moieties through various coupling reactions. Common reagents used in these reactions include acetic anhydride, sulfuryl chloride, and isoxazole derivatives. The final step often involves the sulfonylation of the intermediate compound to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Acetyl-4,6-dimethylphenyl)-3-sulfonyl-2-thiophenecarboxamide
  • N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-furancarboxamide

Uniqueness

N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3NaO5S2

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C20H21N3O5S2.Na/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20;/h6-9,23H,1-5H3,(H,21,25);

InChI Key

KWEZDHRITXQXIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C.[Na]

Origin of Product

United States

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